

Comprehensive Crystal Structure Analysis: N-p-Tolyl-guanidine Hydrochloride

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Compound of Interest

Compound Name: *N-p-Tolyl-guanidine hydrochloride*

CAS No.: 6976-07-4

Cat. No.: B1621753

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Executive Summary & Chemical Context

N-p-Tolyl-guanidine hydrochloride (CAS: 54015-04-2 for free base) represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and receptor ligands. Structurally, it consists of a planar guanidinium core conjugated to a para-methylphenyl (tolyl) ring.

The hydrochloride salt form is preferred in drug development due to enhanced water solubility compared to the free base. However, the introduction of the chloride counter-ion drastically alters the solid-state packing, shifting the dominant intermolecular forces from simple dipole-dipole interactions to strong, charge-assisted hydrogen bonding networks (

).

Core Analysis Objectives:

- **Confirm Protonation Site:** Determine if the imine nitrogen or the amine nitrogen carries the proton (typically the imine N in the crystalline state, resulting in a delocalized cation).
- **Map Supramolecular Synthons:** Identify the specific or chain motifs formed between the guanidinium cation and chloride anion.

- Quantify Interactions: Use Hirshfeld Surface Analysis to calculate the percentage contribution of

vs.

contacts.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD). The following protocol ensures phase purity and optimal crystal growth.

Chemical Synthesis Workflow

- Reaction Principle: Nucleophilic addition of p-toluidine to cyanamide under acidic conditions.
- Reagents: p-Toluidine (1.0 eq), Cyanamide (1.2 eq), Hydrochloric acid (4M in dioxane), Ethanol (solvent).

Step-by-Step Protocol:

- Dissolution: Dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol.
- Addition: Dropwise add 12 mmol of cyanamide solution.
- Acidification: Slowly add 4M HCl/dioxane until pH reaches ~3. The exotherm drives the initial activation.
- Reflux: Heat the mixture to 85°C for 6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Precipitation: Cool to room temperature. Add diethyl ether to induce precipitation of the crude hydrochloride salt.
- Filtration: Filter the white solid and wash with cold ether.

Crystal Growth Strategy (Slow Evaporation)

Direct precipitation yields microcrystalline powder unsuitable for SC-XRD. Recrystallization is required.

- Solvent System: Ethanol/Water (95:5 v/v). Water is crucial to solubilize the ionic salt, while ethanol controls the evaporation rate.
- Method:
 - Prepare a saturated solution of the crude salt in the solvent system at 50°C.
 - Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
 - Cover the vial with Parafilm and poke 3-4 small holes.
 - Store in a vibration-free environment at 20°C.
 - Timeline: Harvest block-like colorless crystals after 5–7 days.

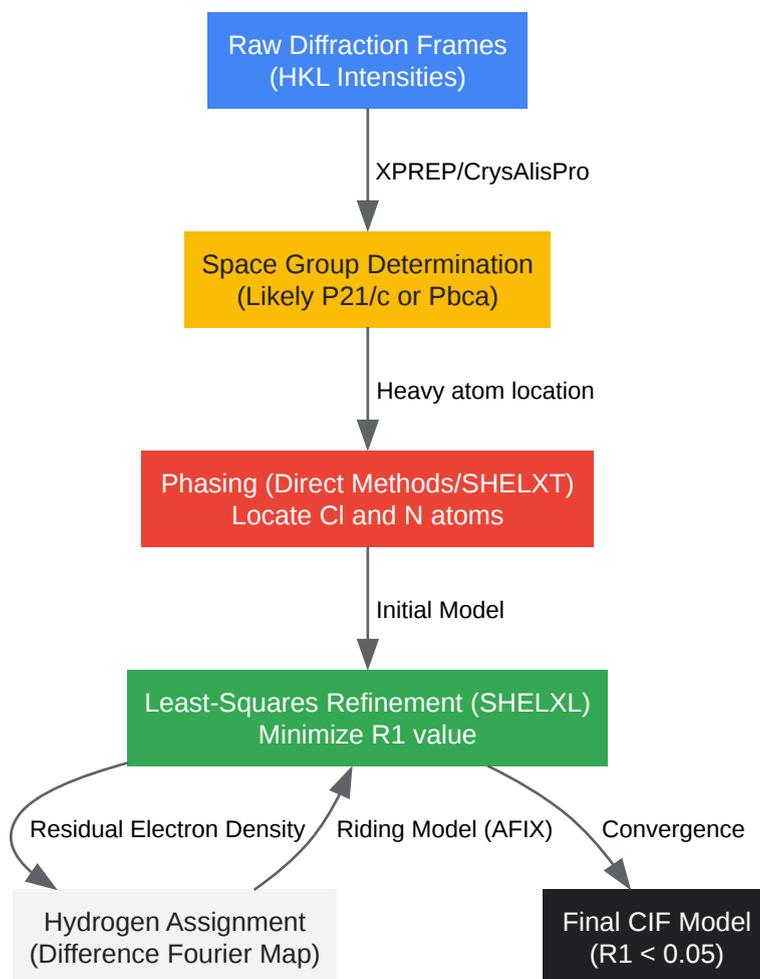
Data Collection and Structure Solution

This section outlines the instrumental parameters required to resolve the hydrogen positions accurately, which are critical for defining the salt bridge.

Instrumental Parameters

Parameter	Setting / Value	Rationale
Radiation Source	Mo K (Å)	Preferred for salts to minimize absorption by Chlorine ().
Temperature	100 K (Cryostream)	Reduces thermal ellipsoids (atomic vibration), allowing precise location of H-atoms.
Crystal Size	mm	Optimal for signal-to-noise ratio without causing peak overlap.
Theta Range	to	Sufficient resolution (Å) to satisfy IUCr standards.

Structure Solution Logic (DOT Visualization)



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Caption: Logical workflow for solving the crystal structure from raw diffraction data to the final refined model.

Structural Analysis & Interpretation

Once the structure is solved, the analysis focuses on the specific features of the guanidinium hydrochloride salt.

Geometric Parameters

The guanidinium core (

) typically exhibits π -delocalization.

- Bond Lengths: Expect

bond lengths to be intermediate between single (

Å) and double (

Å) bonds, typically averaging 1.32–1.34 Å. This confirms resonance stabilization of the positive charge.

- Torsion Angles: The phenyl ring is often twisted relative to the guanidine plane (torsion angle) to minimize steric clash with the ortho-hydrogens, unless crystal packing forces planarization.

Hydrogen Bonding Network (The "Salt Bridge")

The chloride ion acts as a multi-point acceptor.

- Primary Motif: Look for a Ribbon or Dimer structure.
- Interaction:
.
- Distance:
distances are typically 2.20 – 2.40 Å (significantly shorter than the sum of van der Waals radii, 2.95 Å).
- Graph Set Notation:
 - : A common dimer where two guanidinium cations H-bond to two chloride ions in a cyclic ring.
 - : Infinite chains where one Cl bridges two N-H donors.

Hirshfeld Surface Analysis

To quantify the "landscape" of the crystal, generate Hirshfeld surfaces (mapped with

) using software like CrystalExplorer.[1]

Interpretation Guide:

- Red Spots: Indicate strong hydrogen bonds ().^[1] These will be the dominant features.
- White Areas: Van der Waals contacts ().
- Fingerprint Plot (2D):
 - Spikes: You will see two sharp spikes at the bottom left. These correspond to the interactions.
 - Central Bulk: Corresponds to dispersive and (pi-ring) interactions.

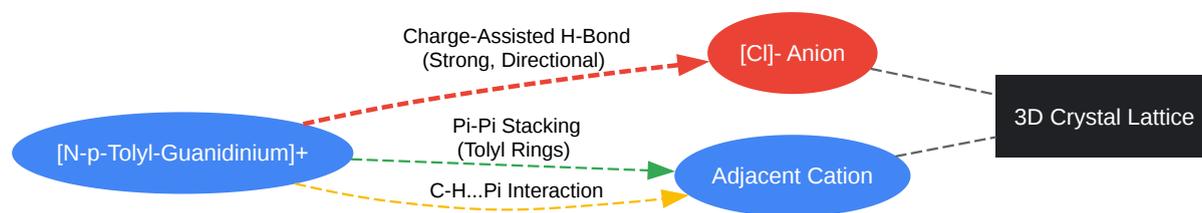
Expected Contribution Table (Typical for Aryl-Guanidinium Chlorides):

Interaction Type	Approx. Contribution (%)	Significance
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45 - 55%	Dispersive forces packing the tolyl rings.	
25 - 35%	Electrostatic/H-bonding (Structure directing).	
10 - 15%		
interactions involving the aromatic ring.		

Visualizing the Supramolecular Assembly

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.



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Caption: Hierarchy of intermolecular forces. Strong electrostatic H-bonds anchor the structure, while Pi-stacking organizes the aromatic domains.

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